molecular formula C11H17N3O3S B2465927 N-(N-(2-methoxyphenethyl)carbamimidoyl)methanesulfonamide CAS No. 869075-58-1

N-(N-(2-methoxyphenethyl)carbamimidoyl)methanesulfonamide

Cat. No. B2465927
CAS RN: 869075-58-1
M. Wt: 271.34
InChI Key: BIIBTYDACSSQMN-UHFFFAOYSA-N
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Description

N-(N-(2-methoxyphenethyl)carbamimidoyl)methanesulfonamide, also known as Ro 31-8220, is a synthetic compound that belongs to the family of bisindolylmaleimide derivatives. It was first synthesized in 1994 and has since been used extensively in scientific research.

Scientific Research Applications

Synthesis and Characterization

A Convenient Synthesis Method

A study highlighted an efficient method for converting carboxylic acids to N-methoxy-N-methyl amides, which could be relevant for synthesizing derivatives of N-(N-(2-methoxyphenethyl)carbamimidoyl)methanesulfonamide. This process involves methanesulfonyl chloride and yields byproducts like N-methoxy-N-methylmethanesulfonamide (Woo, Fenster, & Dake, 2004).

Structural Characterization

Research on diethyltin(methoxy)methanesulfonate and its reaction with t-butylphosphonic acid, leading to the formation of three-dimensional self-assemblies, shows the structural versatility and potential for complex formation of methanesulfonate derivatives (Shankar, Jain, Kociok‐Köhn, & Molloy, 2011).

Biological Activities

Antibacterial Activity

New sulfonamide derivatives and their metal complexes, including methanesulfonicacid hydrazide derivatives, have been synthesized and shown to possess antibacterial activity against a variety of bacteria. This research suggests potential biological applications for structurally related sulfonamide compounds (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).

Catalysis and Chemical Reactions

Stereoselective Reduction

A study on the stereoselective microbial reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide to a chiral intermediate highlights the potential use of methanesulfonamide derivatives in enantioselective synthesis, which is crucial for the pharmaceutical industry (Patel, Banerjee, Mcnamee, & Szarka, 1993).

Microbial Metabolism

Understanding the microbial metabolism of methanesulfonic acid and its derivatives can provide insights into their environmental fate and potential biotechnological applications, as some microorganisms can use these compounds as a carbon and energy source (Kelly & Murrell, 1999).

Mechanism of Action

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME) properties would play a significant role in its bioavailability and therapeutic efficacy .

Action Environment

The action, efficacy, and stability of ABT-199 can be influenced by various environmental factors. These may include the presence of other drugs, the pH of the environment, and the presence of certain enzymes or proteins that could affect the drug’s stability or its ability to reach and bind to its target .

properties

IUPAC Name

2-[2-(2-methoxyphenyl)ethyl]-1-methylsulfonylguanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S/c1-17-10-6-4-3-5-9(10)7-8-13-11(12)14-18(2,15)16/h3-6H,7-8H2,1-2H3,(H3,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIBTYDACSSQMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCN=C(N)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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